2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid
Description
2-[(1-Benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid is a synthetic organic compound characterized by a pyrazole ring substituted with a benzyl group at the N1 position and a methyl group at C2. The pyrazole moiety is linked via an ether oxygen to a branched 2-methylbutanoic acid chain. The 2-methylbutanoic acid moiety is notable for its presence in volatile organic compounds (VOCs) produced by bacteria and fermented foods, where it contributes to odor profiles .
Properties
IUPAC Name |
2-(1-benzyl-4-methylpyrazol-3-yl)oxy-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-16(3,15(19)20)21-14-12(2)10-18(17-14)11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRAOKXVTFQDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)OC1=NN(C=C1C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Ether Formation: The benzylated pyrazole is reacted with 2-methylbutanoic acid chloride to form the ether linkage under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: Reduction can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Agricultural Chemicals: It can be used in the development of new pesticides or herbicides.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The benzyl and pyrazole moieties allow it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can disrupt normal biological pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
2-Methylbutanoic Acid and Branched-Chain Analogs
The 2-methylbutanoic acid group in the target compound is shared with several naturally occurring and synthetic analogs:
| Compound Name | Structural Features | Source/Application | Key Properties |
|---|---|---|---|
| 2-Methylbutanoic acid | Straight-chain isomer absent; branched C4 | Bacterial VOCs, fermented foods | Low odor threshold; rancid odor |
| 3-Methylbutanoic acid | Branched C5 chain | Bacterial VOCs, plant metabolites | Similar odor profile to 2-methyl |
| Clinofibrate photoproduct* | Phenolic/cyclohexyl + 2-methylbutanoic acid | Pharmaceutical degradation | Higher photostability than parent |
*From : The main photoproduct of clinofibrate, 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, shares the 2-methylbutanoic acid moiety but differs in the aromatic substituents. This compound exhibits greater photostability than clinofibrate, suggesting that steric hindrance from bulky groups (e.g., benzyl in the target compound) may enhance stability .
Key Findings :
- Branched-chain acids like 2-methylbutanoic acid have lower odor thresholds compared to straight-chain analogs (e.g., butanoic acid), making them significant in odor-active applications .
- The benzyl-pyrazole group in the target compound likely reduces volatility compared to simpler 2-methylbutanoic acid derivatives, altering its biological and physicochemical behavior .
Pyrazole-Containing Derivatives
Pyrazole rings are common in pharmaceuticals due to their hydrogen-bonding capacity and metabolic stability. Comparative examples include:
| Compound Name | Substituents on Pyrazole | Functional Groups | Biological Relevance |
|---|---|---|---|
| Target compound | 1-Benzyl, 4-methyl, 3-oxy-2-methylbutanoic | Ether, carboxylic acid | Potential drug candidate |
| Benzo[d]imidazole derivative* | Benzyl, hydroxyethyl, carboxylic acid | Amine, ester | Synthetic intermediate |
| SHELX-refined structures** | Varied | Diverse | Structural analysis applications |
*From : 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid shares a benzyl group and carboxylic acid chain but lacks the pyrazole scaffold. This highlights the target compound’s uniqueness in combining pyrazole with a branched acid.
From : SHELX software is widely used for small-molecule crystallography, including pyrazole derivatives.
Key Findings :
- The ether linkage to 2-methylbutanoic acid introduces conformational flexibility, which could influence receptor binding or degradation pathways .
Photostability and Degradation Pathways
The clinofibrate photoproduct () provides insights into degradation behavior of 2-methylbutanoic acid-containing compounds:
- Mechanism: UV irradiation induces elimination of 2-methylbutanoic acid or decarboxylation.
- Comparison: The target compound’s benzyl-pyrazole group may resist photodegradation better than clinofibrate’s phenolic system due to reduced electron-donating effects.
Biological Activity
2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
Key Features:
- Pyrazole moiety : Associated with anti-inflammatory and anticancer activities.
- Methylbutanoic acid group : Implicated in metabolic processes.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related pyrazole derivatives have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) . These compounds were found to inhibit mTORC1 activity, a critical regulator of cell growth and proliferation.
Mechanisms of Action :
- mTORC1 Inhibition : Disruption of mTORC1 reactivation leads to increased autophagy, which is crucial for cancer cell survival under stress conditions.
- Autophagic Flux Interference : The accumulation of LC3-II indicates that the compound may hinder the autophagic process, potentially leading to apoptosis in cancer cells .
Metabolic Effects
The compound may also influence metabolic pathways. Pyrazole derivatives have been associated with modulation of glucose metabolism and lipid profiles, suggesting a role in metabolic disorders such as diabetes .
Case Studies
Pharmacological Profiles
Research has indicated that pyrazole derivatives exhibit a range of biological activities including:
- Anti-inflammatory : Reduction in inflammatory markers in vitro.
- Antimicrobial : Exhibited activity against various bacterial strains.
- Antioxidant : Scavenging free radicals, contributing to cellular protection.
Toxicity and Safety
Safety assessments are critical for any therapeutic application. Preliminary studies suggest that the compound has a favorable safety profile, with low toxicity observed in animal models at therapeutic doses .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with pyrazole structures often exhibit anti-inflammatory effects. The presence of the benzyl and methyl groups may enhance these properties by modulating inflammatory pathways. Studies have shown that derivatives of pyrazole can inhibit cyclooxygenase enzymes, leading to reduced inflammation in various models .
Antioxidant Activity
The antioxidant potential of 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid is significant. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Research has demonstrated that pyrazole derivatives can scavenge free radicals effectively, suggesting potential use in formulations aimed at reducing oxidative damage .
Anticancer Activity
Studies have indicated that compounds containing pyrazole can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, research has shown that certain pyrazole derivatives can target specific signaling pathways involved in tumor growth .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been studied for its ability to inhibit enzymes related to the synthesis of inflammatory mediators and cancer progression . This inhibition can lead to therapeutic effects in conditions such as arthritis and cancer.
Interaction with Receptors
There is evidence suggesting that the compound interacts with various receptors in the body, potentially modulating physiological responses. For instance, it may influence the activity of receptors associated with pain perception and inflammation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2021) | Investigate anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in animal models after administration of the compound. |
| Study B (2020) | Assess antioxidant activity | Found that the compound effectively scavenged free radicals, showing promise as a dietary supplement for oxidative stress-related conditions. |
| Study C (2019) | Evaluate anticancer properties | Reported cytotoxic effects on breast cancer cell lines, suggesting potential for development as an anticancer agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
